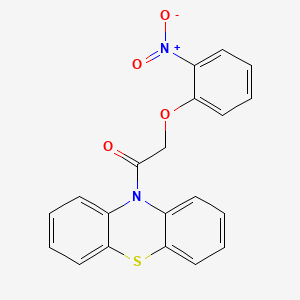![molecular formula C15H18N2O2S B11660733 Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate](/img/structure/B11660733.png)
Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate typically involves the reaction of 4,6-dimethylquinazoline-2-thiol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the quinazoline derivative attacks the bromo group of the ethyl ester, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Derivatives with different functional groups replacing the ethyl ester.
科学的研究の応用
Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The quinazoline moiety is known to interact with various biological pathways, making it a versatile scaffold for drug development .
類似化合物との比較
Similar Compounds
- Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
- N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides
- 2-(3-Amino-6,8-dibromo-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylthio)-acetaldehyde
Uniqueness
Ethyl 3-[(4,6-dimethylquinazolin-2-yl)sulfanyl]propanoate stands out due to its specific substitution pattern on the quinazoline ring, which can influence its biological activity and chemical reactivity. The presence of the ethyl ester group also provides a handle for further functionalization, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
ethyl 3-(4,6-dimethylquinazolin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)7-8-20-15-16-11(3)12-9-10(2)5-6-13(12)17-15/h5-6,9H,4,7-8H2,1-3H3 |
InChIキー |
AZBLXNADLGOLFO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCSC1=NC(=C2C=C(C=CC2=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzylsulfanyl)-N'-[(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]acetohydrazide](/img/structure/B11660654.png)

![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11660662.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11660665.png)

![3-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B11660681.png)
![4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11660684.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11660694.png)

![N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11660705.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660706.png)

![1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B11660712.png)

